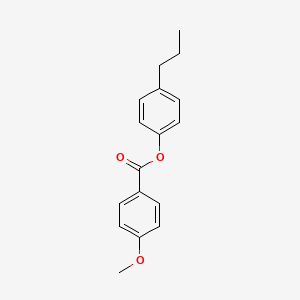
Benzoic acid, 4-methoxy-, 4-propylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propylphenyl p-anisate, also known as p-Methoxybenzoic acid p-propylphenyl ester, is an organic compound with the molecular formula C17H18O3. It is a derivative of benzoic acid and is characterized by the presence of a propyl group and a methoxy group attached to the phenyl rings. This compound is used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
4-Propylphenyl p-anisate can be synthesized through esterification reactions involving p-methoxybenzoic acid and 4-propylphenol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of 4-Propylphenyl p-anisate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-Propylphenyl p-anisate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-Propylphenyl p-anisate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as an additive in polymer formulations.
作用機序
The mechanism of action of 4-Propylphenyl p-anisate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleating agent, influencing the crystallization behavior of polymers. It may also interact with enzymes or receptors in biological systems, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Propylphenyl benzoate
- 4-Propylphenyl acetate
- 4-Propylphenyl butyrate
Comparison
4-Propylphenyl p-anisate is unique due to the presence of both a propyl group and a methoxy group on the phenyl rings, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
生物活性
Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these compounds, Benzoic acid, 4-methoxy-, 4-propylphenyl ester (CAS Number: 50649-28-0) has garnered attention for its potential therapeutic applications. This article explores its biological activity, supported by case studies and research findings.
- Molecular Formula : C17H18O3
- Molecular Weight : 270.329 g/mol
- LogP : 4.51 (indicating lipophilicity) .
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi.
- Antioxidant Properties : Certain compounds in this class have demonstrated the ability to scavenge free radicals.
- Cytotoxic Effects : Studies suggest potential applications in cancer therapy due to their cytotoxicity against tumor cells.
- Proteostasis Modulation : Recent findings indicate that some benzoic acid derivatives can enhance the activity of protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
Study on Proteostasis Network Modulation
A significant study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results revealed that these compounds promote the activity of key protein degradation systems:
- Ubiquitin-Proteasome Pathway (UPP) : Enhanced activity was observed, suggesting a role in cellular protein homeostasis.
- Autophagy-Lysosome Pathway (ALP) : Particularly strong activation was noted, indicating potential applications in anti-aging therapies .
Antimicrobial and Antioxidant Activities
Another study highlighted the antimicrobial and antioxidant properties of benzoic acid derivatives:
- Compounds demonstrated significant antibacterial effects against various strains.
- Antioxidant assays indicated that certain derivatives possess scavenging activity comparable to ascorbic acid .
Data Table of Biological Activities
| Activity Type | Compound | Effectiveness |
|---|---|---|
| Antimicrobial | Benzoic acid derivatives | Effective against multiple bacterial strains |
| Antioxidant | Various derivatives | Comparable to ascorbic acid |
| Cytotoxic | Selected compounds | Induced apoptosis in cancer cell lines |
| Proteostasis Modulation | 4-Methoxy-, 4-propylphenyl ester | Enhanced UPP and ALP activity |
特性
CAS番号 |
50649-28-0 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
(4-propylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-3-4-13-5-9-16(10-6-13)20-17(18)14-7-11-15(19-2)12-8-14/h5-12H,3-4H2,1-2H3 |
InChIキー |
YQNHZOBOLKKSLP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















